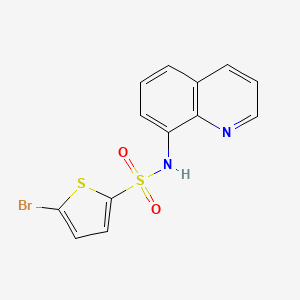

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide typically involves the reaction of quinoline derivatives with thiophene-2-sulfonyl chloride in the presence of a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature .

Analyse Chemischer Reaktionen

5-Brom-N-(Chinolin-8-yl)thiophen-2-sulfonamid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium und Reaktionstemperaturen von Raumtemperatur bis zu Rückflussbedingungen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

5-Brom-N-(Chinolin-8-yl)thiophen-2-sulfonamid wird in verschiedenen Anwendungen in der wissenschaftlichen Forschung verwendet, darunter:

Wirkmechanismus

Der Wirkmechanismus von 5-Brom-N-(Chinolin-8-yl)thiophen-2-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren . Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch die Funktion des Enzyms beeinflusst wird . Die an seinem Wirkmechanismus beteiligten Pfade hängen vom jeweiligen untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

5-Brom-N-(Chinolin-8-yl)thiophen-2-sulfonamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

5-Brom-N-(Chinolin-8-yl)benzol-2-sulfonamid: Diese Verbindung hat eine ähnliche Struktur, aber mit einem Benzolring anstelle eines Thiophenrings.

5-Brom-N-(Chinolin-8-yl)pyridin-2-sulfonamid: Diese Verbindung hat einen Pyridinring anstelle eines Thiophenrings.

Die Einzigartigkeit von 5-Brom-N-(Chinolin-8-yl)thiophen-2-sulfonamid liegt in seinem Thiophenring, der im Vergleich zu seinen Analogen unterschiedliche chemische und biologische Eigenschaften verleiht .

Biologische Aktivität

5-Bromo-N-quinolin-8-ylthiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₉BrN₂O₂S

- IUPAC Name : 5-bromo-N-(quinolin-8-yl)thiophene-2-sulfonamide

This compound features a bromine atom, a quinoline moiety, and a thiophene ring, which contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated significant antibacterial effects against various strains of bacteria. Its mechanism includes the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. It also exhibits anti-proliferative effects on several cancer cell lines.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, such as carbonic anhydrase and certain kinases, which are crucial in various metabolic pathways.

Antibacterial Activity

A study evaluating the antibacterial properties of this compound reported a minimum inhibitory concentration (MIC) of 4 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that the compound is effective against antibiotic-resistant bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 4 |

| E. coli | 8 |

| Pseudomonas aeruginosa | 16 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The compound induced apoptosis with an IC50 value of approximately 10 µM in these cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 | 12 |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of carbonic anhydrase with an inhibition constant (Ki) of 0.5 µM, indicating its potential use in treating conditions related to dysregulated carbonic anhydrase activity .

Eigenschaften

IUPAC Name |

5-bromo-N-quinolin-8-ylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S2/c14-11-6-7-12(19-11)20(17,18)16-10-5-1-3-9-4-2-8-15-13(9)10/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZPDZRPJIBWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(S3)Br)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.